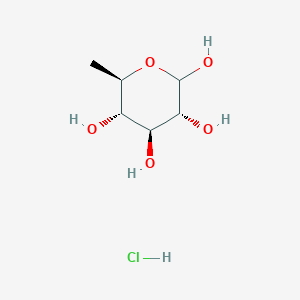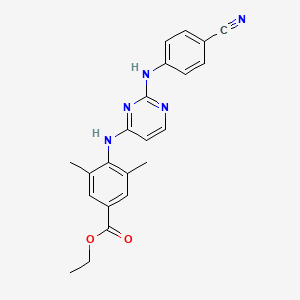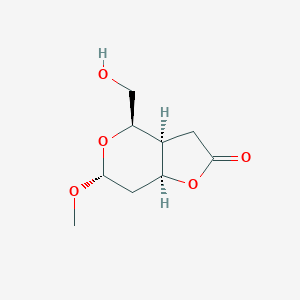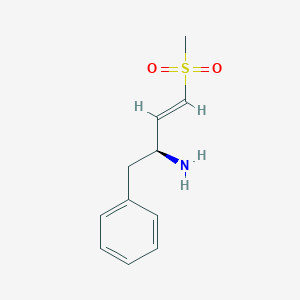
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a methylsulfonyl group attached to a phenylbutenamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylbutenamine derivative.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. Common reagents for this step include methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (Et3N).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylbutenamine backbone may also interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological and chemical properties.
Ethylsulfonyl derivatives: Compounds with ethylsulfonyl groups that exhibit different reactivity and biological activities compared to methylsulfonyl derivatives.
Uniqueness
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. The presence of both the methylsulfonyl group and the phenylbutenamine backbone allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+/t11-/m1/s1 |
InChI-Schlüssel |
LVONRWXWERQRFJ-WSKFYRRCSA-N |
Isomerische SMILES |
CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CS(=O)(=O)C=CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


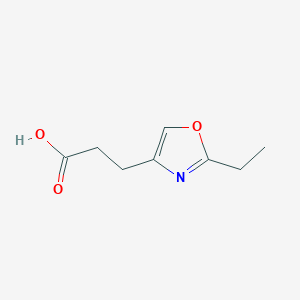
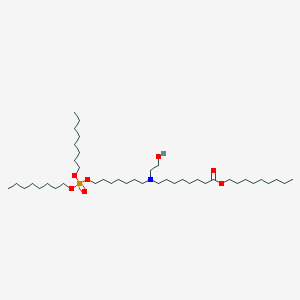
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
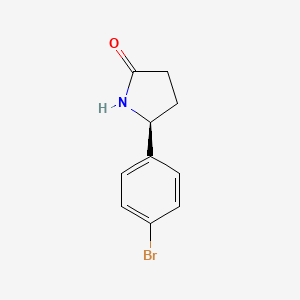
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
